N,N'-(1,5-Dioxo-1,5-pentanediyl)bisglycine
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Overview
Description
N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine is a chemical compound with the molecular formula C13H22N2O6 It is known for its unique structure, which includes two glycine molecules linked by a 1,5-dioxo-1,5-pentanediyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine typically involves the reaction of glycine with glutaric anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Glycine+Glutaric Anhydride→N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine
Industrial Production Methods
In an industrial setting, the production of N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to protein and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(1,4-Dioxo-1,4-butanediyl)bisglycine
- N,N’-(1,6-Dioxo-1,6-hexanediyl)bisglycine
- N,N’-(1,3-Dioxo-1,3-propanediyl)bisglycine
Uniqueness
N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine is unique due to its specific 1,5-dioxo-1,5-pentanediyl linkage, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications and research studies.
Properties
CAS No. |
143673-88-5 |
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Molecular Formula |
C9H14N2O6 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
2-[[5-(carboxymethylamino)-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H14N2O6/c12-6(10-4-8(14)15)2-1-3-7(13)11-5-9(16)17/h1-5H2,(H,10,12)(H,11,13)(H,14,15)(H,16,17) |
InChI Key |
WOACFZHTODURQC-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NCC(=O)O)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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